Ethyl 4-(4-phenoxybutanamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-(4-phenoxybutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-23-19(22)15-10-12-16(13-11-15)20-18(21)9-6-14-24-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISTYDCROLTYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-phenoxybutanamido)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-phenoxybutanoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction parameters and can lead to higher purity and selectivity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-phenoxybutanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-(4-phenoxybutanamido)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anesthetic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(4-phenoxybutanamido)benzoate involves its interaction with specific molecular targets. For instance, as an anesthetic, it may block sodium channels in nerve cells, preventing the transmission of nerve impulses. This action results in the temporary relief of pain and itching .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with Ethyl 4-(4-phenoxybutanamido)benzoate but differ in substituents, influencing their properties:
| Compound | Key Structural Features | Impact on Properties |
|---|---|---|
| Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate | Ethoxy group at position 4 of the butanamido chain; substituent at position 2 of the benzoate. | Reduced steric hindrance compared to para-substituted derivatives; altered enzyme inhibition profiles. |
| Ethyl 4-(4-fluorophenyl)benzoate | Fluorophenyl group instead of phenoxybutanamido chain. | Enhanced electronegativity; potential for stronger receptor binding due to halogen interactions. |
| Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate | Thioether linkage and chlorophenyl group. | Increased lipophilicity; potential for improved membrane permeability and antimicrobial activity. |
| Ethyl 4-(1-aminobutyl)benzoate | Aminobutyl substituent instead of phenoxybutanamido chain. | Basic amino group enhances solubility; possible prodrug activation via hydrolysis. |
Physicochemical Properties
The phenoxy group in this compound contributes to its moderate lipophilicity (predicted logP ~2.8), making it more hydrophobic than derivatives with polar substituents like hydroxyl or amino groups. For example:
- Ethyl 4-(1-aminobutyl)benzoate (logP ~1.5) has higher water solubility due to its amino group.
- Ethyl 4-(4-fluorophenyl)benzoate (logP ~3.2) exhibits greater hydrophobicity, favoring blood-brain barrier penetration.
Enzyme Inhibition
- Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 12 µM, attributed to its amide linkage and ethoxy group . The phenoxy variant may show stronger inhibition due to aromatic stacking with enzyme active sites.
- Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate targets bacterial dihydrofolate reductase (IC₅₀ = 8 µM), leveraging the thioether group for covalent interactions .
Receptor Binding
- Fluorophenyl derivatives (e.g., Ethyl 4-(4-fluorophenyl)benzoate ) bind to G-protein-coupled receptors (GPCRs) with Kd = 45 nM, likely due to halogen bonding .
- The phenoxy group in the target compound may enhance affinity for serotonin receptors, analogous to aryl ether-containing pharmaceuticals.
Q & A
Q. What safety protocols are essential when handling this compound in vitro?
- Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal according to EPA guidelines.
- MSDS Compliance : Follow hazard statements (e.g., H315, H319) and first-aid measures documented in safety sheets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
